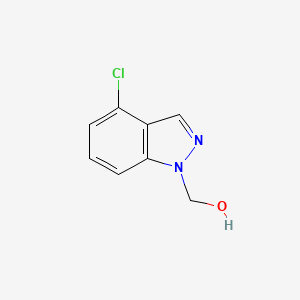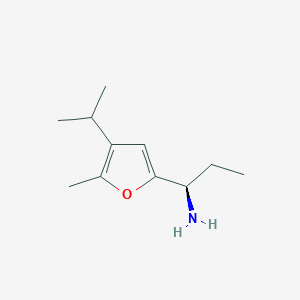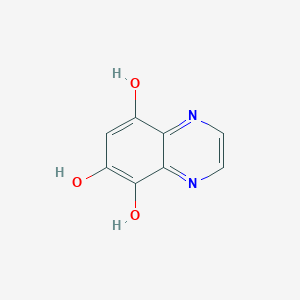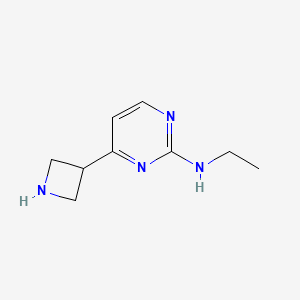
(4-Chloro-1H-indazol-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1H-indazol-1-yl)methanol is a chemical compound belonging to the indazole family, characterized by a chloro substituent at the 4-position and a hydroxymethyl group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-indazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield improvement, cost reduction, and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloro-1H-indazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
- Oxidation products include 4-chloro-1H-indazole-1-carboxaldehyde and 4-chloro-1H-indazole-1-carboxylic acid.
- Reduction products include 1H-indazol-1-ylmethanol.
- Substitution products vary depending on the nucleophile used .
Applications De Recherche Scientifique
(4-Chloro-1H-indazol-1-yl)methanol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of (4-Chloro-1H-indazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1H-indazole: Lacks the chloro and hydroxymethyl substituents, resulting in different biological activities.
4-Chloro-1H-indazole: Similar structure but lacks the hydroxymethyl group.
(4-Chloro-1H-indazol-1-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group
Uniqueness: (4-Chloro-1H-indazol-1-yl)methanol’s unique combination of chloro and hydroxymethyl groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
(4-chloroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2 |
Clé InChI |
GINNAOGWJLCVAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2CO)C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)





